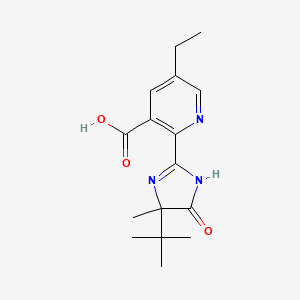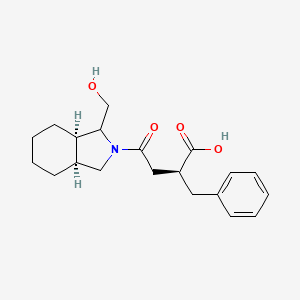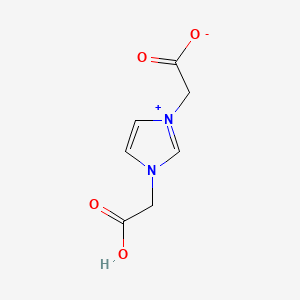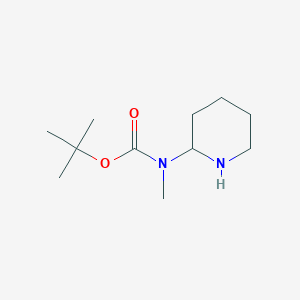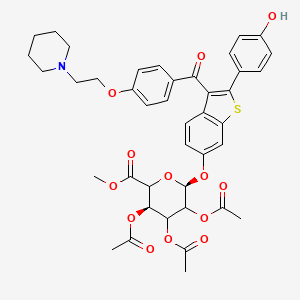
TreprostinilEthylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TreprostinilEthylEster is a synthetic analog of prostacyclin, a compound known for its vasodilatory properties. It is primarily used in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. This compound works by dilating the blood vessels, thereby reducing the pressure and improving blood flow.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TreprostinilEthylEster is synthesized through a series of chemical reactions starting from (S)-epichlorhydrin. The synthesis involves key steps such as Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are carried out in a plug flow reactor, which allows for improved yields and selectivity .
Industrial Production Methods: The industrial production of this compound involves the preparation of crystalline forms of Treprostinil monohydrate. The process includes esterification of Treprostinil with alcohols to form dimers or esters. The preparation methods disclosed in patents ensure fewer impurities and are suitable for large-scale operations .
Analyse Chemischer Reaktionen
Types of Reactions: TreprostinilEthylEster undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
TreprostinilEthylEster has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying prostacyclin analogs and their chemical properties.
Biology: Investigated for its effects on cellular pathways and its potential in treating various cardiovascular diseases.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension.
Industry: Utilized in the production of various pharmaceutical formulations due to its stability and efficacy.
Wirkmechanismus
TreprostinilEthylEster exerts its effects by promoting vasodilation of the pulmonary and systemic arterial vascular beds. It inhibits platelet aggregation and reduces pulmonary vascular resistance. The primary molecular targets include prostacyclin receptors, which mediate the vasodilatory and anti-thrombotic effects .
Vergleich Mit ähnlichen Verbindungen
Epoprostenol: Another prostacyclin analog used in the treatment of PAH. It has a shorter half-life and requires continuous infusion.
Iloprost: A synthetic analog with similar vasodilatory properties but different pharmacokinetics.
Beraprost: An oral prostacyclin analog with a longer half-life compared to Epoprostenol.
Uniqueness: TreprostinilEthylEster is unique due to its stability and multiple routes of administration (subcutaneous, intravenous, inhaled, and oral). It provides more flexibility in treatment options and has a longer half-life compared to Epoprostenol .
Eigenschaften
Molekularformel |
C41H43NO13S |
|---|---|
Molekulargewicht |
789.8 g/mol |
IUPAC-Name |
methyl (3R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-16-17-31-32(22-30)56-39(27-8-12-28(46)13-9-27)33(31)34(47)26-10-14-29(15-11-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36?,37?,38?,41-/m1/s1 |
InChI-Schlüssel |
YTQUGBSKLJTRQN-WNNHPNHUSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
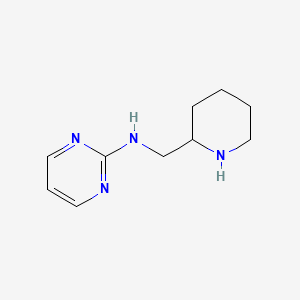
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
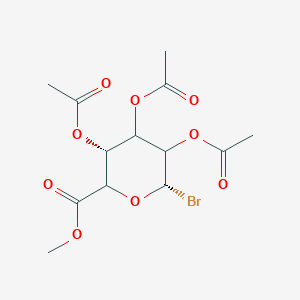

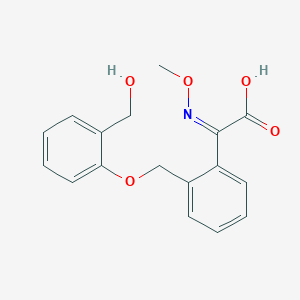
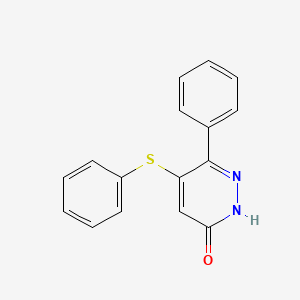
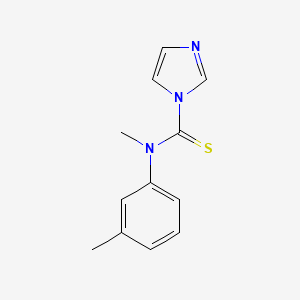
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)

